Hexaglycine

描述

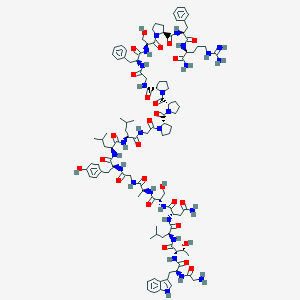

甘氨酸是最简单的氨基酸,它在甘氨酸6肽中的重复序列形成了化学式为C12H20N6O7、分子量为360.32 g/mol的分子 。甘氨酸6肽主要用于研究环境,以其在各种生化和生物物理研究中的作用而闻名。

准备方法

合成路线和反应条件: 甘氨酸6肽可以使用标准的固相肽合成(SPPS)技术合成。该过程涉及将甘氨酸残基依次添加到连接到固体树脂上的生长肽链中。合成通常采用Fmoc(9-芴甲氧羰基)化学方法,在偶联反应期间暂时保护氨基。一般步骤包括:

脱保护: 使用碱(如哌啶)去除Fmoc基团。

偶联: 在碱(如DIPEA(N,N-二异丙基乙胺))存在下,使用偶联剂(如HBTU(O-苯并三唑-N,N,N',N'-四甲基脲六氟磷酸盐))添加下一个甘氨酸残基。

裂解: 使用三氟乙酸(TFA)、水和清除剂(如三异丙基硅烷(TIS))的混合物,将肽从树脂上最终裂解下来。

工业生产方法: 虽然甘氨酸6肽主要为研究目的而合成,但工业规模的生产将遵循类似的SPPS技术,但针对更大的批次规模进行了优化。可以采用自动化和高通量肽合成仪来提高效率和产量。

化学反应分析

反应类型: 甘氨酸6肽可以进行各种化学反应,包括:

水解: 在强酸或碱存在下,分解成单个甘氨酸残基。

氧化: 在特定条件下,甘氨酸残基可以氧化形成乙醛酸和氨。

取代: 甘氨酸6肽中的氨基可以参与与亲电试剂的取代反应。

常用试剂和条件:

水解: 通常使用盐酸或氢氧化钠在升高的温度下进行。

氧化: 可以使用过氧化氢或高锰酸钾等氧化剂实现。

取代: 可以在温和条件下使用酰氯或异氰酸酯等亲电试剂。

主要产物:

水解: 产生游离甘氨酸残基。

氧化: 产生乙醛酸和氨。

取代: 根据所用亲电试剂的不同,形成各种取代的甘氨酸衍生物。

科学研究应用

甘氨酸6肽在科学研究中具有广泛的应用:

生物化学: 用作模型肽来研究蛋白质折叠、稳定性和相互作用。

生物物理学: 用于理解肽动力学和构象变化的实验。

医学: 研究其在药物递送系统中的潜在作用,以及作为治疗性肽的构建块。

5. 作用机理

甘氨酸6肽的作用机制主要与其作为肽的结构特性有关。它可以通过氢键、静电相互作用和疏水效应与各种生物分子相互作用。在酶促研究中,甘氨酸6肽作为蛋白酶的底物,蛋白酶将甘氨酸残基之间的肽键裂解。 裂解产物随后可以参与进一步的生化途径 .

类似化合物:

甘氨酸2肽(二甘氨酸): 由两个甘氨酸残基组成。

甘氨酸3肽(三甘氨酸): 由三个甘氨酸残基组成。

甘氨酸4肽(四甘氨酸): 由四个甘氨酸残基组成。

甘氨酸5肽(五甘氨酸): 由五个甘氨酸残基组成。

比较:

长度和复杂性: 甘氨酸6肽比其较短的对应物更长、更复杂,这会影响其溶解度、稳定性和与其他分子的相互作用。

生物活性: 甘氨酸6肽的长度增加允许与生物靶标进行更广泛的相互作用,这可能会提高其在研究和治疗应用中的效用。

作用机制

The mechanism of action of Gly6 is primarily related to its structural properties as a peptide. It can interact with various biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. In enzymatic studies, Gly6 serves as a substrate for proteases, which cleave the peptide bonds between glycine residues. The cleavage products can then participate in further biochemical pathways .

相似化合物的比较

Gly2 (diglycine): Composed of two glycine residues.

Gly3 (triglycine): Composed of three glycine residues.

Gly4 (tetraglycine): Composed of four glycine residues.

Gly5 (pentaglycine): Composed of five glycine residues.

Comparison:

Length and Complexity: Gly6 is longer and more complex than its shorter counterparts, which can influence its solubility, stability, and interactions with other molecules.

Biological Activity: The increased length of Gly6 allows for more extensive interactions with biological targets, potentially enhancing its utility in research and therapeutic applications.

Unique Properties: Gly6’s repetitive glycine sequence provides a unique model for studying peptide behavior and interactions, making it distinct from shorter glycine peptides.

属性

IUPAC Name |

2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6O7/c13-1-7(19)14-2-8(20)15-3-9(21)16-4-10(22)17-5-11(23)18-6-12(24)25/h1-6,13H2,(H,14,19)(H,15,20)(H,16,21)(H,17,22)(H,18,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFPXLWGZWAWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192125 | |

| Record name | Hexaglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3887-13-6 | |

| Record name | Hexaglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3887-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RE43SN65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Hexaglycine?

A1: this compound, with six glycine residues (C2H5NO2) linked together, possesses a molecular formula of C12H20N6O7 and a molecular weight of 360.31 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, studies utilizing techniques like circular dichroism (CD) spectroscopy have provided insights into the conformational behavior of this compound and its analogs. For instance, while exhibiting a random coil conformation in water, an analog of ACTH-(1-24)-tetracosapeptide containing this compound displayed alpha-helical characteristics in trifluoroethanol, highlighting the impact of solvent environment on its structure [].

Q3: How does the flexibility of this compound influence its end-to-end distance distribution?

A3: Research employing frequency-domain fluorescence spectroscopy has revealed that the flexibility of the peptide chain significantly impacts the end-to-end distance distribution in this compound. Specifically, the flexible nature of glycine results in a higher degree of conformational heterogeneity compared to more rigid peptides like Hexaproline. This difference in flexibility translates to a wider distribution of distances between the donor and acceptor molecules attached at the ends of the this compound chain [].

Q4: How does the presence of this compound in a fusion protein affect the protein's half-life?

A4: Studies have shown that incorporating this compound as a linker in a reiterated form of rabbit serum albumin (RSA) did not significantly alter the protein's half-life compared to a single unit of RSA []. This suggests that while albumin itself can extend the half-life of smaller proteins, simply reiterating it with a this compound linker might not confer additional benefits in terms of half-life extension.

Q5: Is the this compound peptide bond stable under strong alkaline conditions during peptide synthesis?

A5: Yes, a key advantage of using the bulky ferrocenylmethyl (Fem) group to protect glycine residues during peptide synthesis is the remarkable stability of the Gly-Gly bond in the presence of strong alkaline conditions, typically encountered during methyl ester hydrolysis steps []. This stability ensures high yields throughout the synthesis process.

Q6: Can this compound be used as a substrate to study the activity of lysostaphin-like bacteriolytic agents?

A6: Yes, this compound serves as a valuable tool for investigating the mode of action of bacteriolytic agents like zoocin A, produced by Streptococcus zooepidemicus. By observing zoocin A's ability to cleave this compound in a cell-free system, researchers have gathered evidence supporting its lysostaphin-like activity, suggesting that zoocin A targets and cleaves peptidoglycan cross-links in bacterial cell walls [].

Q7: How does the length of glycine oligopeptides affect their hydrolysis by intestinal enzymes?

A7: Studies on guinea pig intestinal mucosa have shown a correlation between the length of glycine oligopeptides and their susceptibility to enzymatic hydrolysis. While the mucosa exhibited hydrolytic activity for oligopeptides up to this compound, it did not show any activity against larger homopolypeptides []. This suggests a size limitation for the peptidase enzymes involved in the hydrolysis of glycine chains.

Q8: What is the role of this compound in studying the transport of glycine peptides in the human jejunum?

A8: Research using this compound has been crucial in determining the limits of intact absorption of glycine oligopeptides in the human jejunum. Results indicate that while di- and triglycine are readily absorbed, the uptake of glycine from this compound is comparable to that from free glycine. This suggests that longer glycine peptides are primarily hydrolyzed before absorption, highlighting the importance of peptide length for efficient nutrient uptake in the gut [].

Q9: How is this compound used in computational chemistry for studying peptide aggregation?

A9: this compound serves as a model peptide for investigating the aggregation behavior of polypeptide chains using density functional theory (DFT) calculations. By simulating the interactions of this compound strands in various conformations, researchers can gain insights into the energetic contributions of hydrogen bonding and structural distortions to the stability of different aggregated forms, such as pleated and rippled beta-sheets, collagen-like structures, and polyglycine helices [].

Q10: Can genetic algorithms be used to determine the low-energy conformations of this compound?

A10: Yes, genetic algorithms (GA) have been successfully employed to explore the conformational space of cyclic this compound and identify its low-energy conformations []. This approach involves utilizing GA parameters such as population size, number of generations, and interaction rates to effectively search for energetically favorable structures within a computationally feasible timeframe.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)

![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B549908.png)